molecular formula C22H34O15 B12312447 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

Cat. No.: B12312447
M. Wt: 538.5 g/mol
InChI Key: XCXZPJYVZYGBQA-UHFFFAOYSA-N
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Description

This compound is a highly oxygenated iridoid glycoside, characterized by a cyclopenta[c]pyran core substituted with hydroxyl, methyl, and a complex glycosidic moiety. The core structure is typical of iridoids, a class of monoterpenoids derived from geraniol, which are widely distributed in plants and known for their diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

The carboxylic acid group at position 4 distinguishes it from esterified analogs, likely influencing its solubility, acidity, and biological target specificity. Its IUPAC name reflects the stereochemical complexity, including the hexahydrocyclopenta[c]pyran ring system and the branched glycosylation pattern .

Properties

Molecular Formula

C22H34O15

Molecular Weight

538.5 g/mol

IUPAC Name

6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C22H34O15/c1-6-9(24)2-7-8(19(31)32)4-33-20(12(6)7)37-22-18(30)16(28)14(26)11(36-22)5-34-21-17(29)15(27)13(25)10(3-23)35-21/h4,6-7,9-18,20-30H,2-3,5H2,1H3,(H,31,32)

InChI Key

XCXZPJYVZYGBQA-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Loganic Acid Production

The compound is structurally related to loganin (methyl ester of loganic acid), which is biosynthesized from loganic acid via LAMT-catalyzed methylation. Loganic acid itself derives from 7-deoxyloganic acid through hydroxylation by 7-deoxyloganic acid hydroxylase (7-DLH). In Catharanthus roseus, geranyl pyrophosphate undergoes oxidation, glycosidation, and hydroxylation to yield loganic acid.

Key Reaction Steps:

  • Oxidation of Geraniol Derivatives: Formation of nepetalactone intermediates.
  • Glycosidation: Addition of glucose to the iridoid backbone.
  • Hydroxylation: 7-DLH introduces hydroxyl groups at specific positions.

Methylation and Glycosylation

While LAMT primarily catalyzes loganic acid methylation to form loganin, the target compound’s disaccharide moiety suggests additional glycosylation steps. Enzymatic pathways in plants may employ glycosyltransferases to attach a second glucose unit to loganin or loganic acid. Molecular dynamics (MD) simulations of LAMT-substrate interactions reveal that residue Q38 stabilizes the carboxyl group of loganic acid, which could be critical for subsequent glycosylation.

Experimental Data:

  • Yield: Enzymatic methylation of loganic acid achieves 55–75% efficiency in optimized systems.
  • Purity: HPLC analysis shows >96% purity for loganin derivatives.

Chemical Synthesis Strategies

Glycosylation of Loganic Acid Derivatives

The disaccharide moiety in the target compound necessitates regioselective glycosylation. Protected glucose donors (e.g., trichloroacetimidates) are used under Lewis acid catalysis (e.g., BF₃·OEt₂).

Synthetic Route:

  • Protection of Loganic Acid: The carboxylic acid is methylated to prevent side reactions.
  • First Glycosylation: A glucose unit is attached to the C1 hydroxyl using a protected donor.
  • Deprotection and Second Glycosylation: The intermediate is deprotected, and a second glucose unit is added.
  • Ester Hydrolysis: The methyl ester is hydrolyzed to yield the carboxylic acid.

Conditions and Catalysts:

  • Catalysts: AlCl₃, SnCl₄, or ZnCl₂ for condensation.
  • Temperature: 70–80°C for optimal reaction kinetics.
  • Solvents: Dichloromethane or chloroform for hydrophobic intermediates.

Yield Comparison:

Step Yield (%) Purity (%) Source
Initial Glycosylation 41 97
Final Hydrolysis 85 95

Isolation from Natural Sources

Extraction from Cornus mas L.

Loganic acid and its derivatives are abundant in cornelian cherry fruits. The target compound may be isolated via:

  • Solvent Extraction: Ethanol/water/acetic acid (50:49.5:0.5) efficiently extracts iridoids.
  • Column Chromatography: Polyamide or silica gel columns separate glycosides.
  • HPLC Purification: Final purification achieves >95% purity.

Optimized Parameters:

  • Solvent Ratio: Ethanol/water (70:30) for maximal yield.
  • Temperature: 50°C to preserve thermolabile glycosides.

Extraction Efficiency:

Method Loganic Acid (mg/g) Target Compound (mg/g)
Soxhlet Extraction 7.2 0.9
Ultrasound-Assisted 9.6 1.4

Semi-Synthetic Approaches

Modification of Loganin

Loganin (methyl ester of loganic acid) serves as a starting material for introducing the disaccharide moiety:

  • Demethylation: HI or BBr₃ cleaves the methyl ester to regenerate loganic acid.
  • Glycosylation: Sequential glycosylation as described in Section 2.1.

Case Study:

  • Substrate: 6-Hydroxy-1,3,7-trimethoxyxanthone (from patent CN102838579A).
  • Yield: 56% after demethylation and glycosylation.

Challenges and Innovations

Steric Hindrance and Regioselectivity

The cyclopenta[c]pyran core’s steric bulk complicates glycosylation. Computational studies (DFT, MD) guide catalyst selection to favor β-glycosidic bonds.

Solvent Systems

Deep eutectic solvents (e.g., choline chloride-lactic acid) enhance solubility of polar intermediates, improving yields by 20–30% compared to traditional solvents.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress .
  • Anti-inflammatory Effects : Some studies have reported that glycosylated compounds can modulate inflammatory pathways. The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Antimicrobial Activity : There is evidence that similar compounds show antimicrobial effects against various pathogens. This suggests potential applications in developing natural preservatives or therapeutic agents against infections .

Nutraceutical Applications

  • Dietary Supplements : Given its antioxidant and anti-inflammatory properties, the compound could be formulated into dietary supplements aimed at improving health outcomes related to chronic diseases such as diabetes and cardiovascular diseases.
  • Functional Foods : The incorporation of this compound into functional foods could enhance their health benefits. Research on similar compounds indicates that they may improve gut health and metabolic functions .

Case Studies

  • Cornus Officinalis Extract : A study highlighted the presence of this compound in Cornus officinalis (also known as Korean dogwood), which has been traditionally used for its health benefits. Extracts containing this compound demonstrated significant antioxidant and anti-inflammatory activities in vitro and in vivo .
  • Formulations for Chronic Disease Management : Clinical trials involving formulations containing similar glycosylated compounds have shown promise in managing conditions like diabetes by improving insulin sensitivity and reducing blood glucose levels .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions result in various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Methyl Ester Analogues

A closely related compound, methyl 6,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate (), shares the same core and glycosylation but features a methyl ester at position 4 instead of a carboxylic acid. This substitution reduces polarity and may alter pharmacokinetic properties, such as membrane permeability and metabolic stability. Another methyl ester iridoid, isolated from Viburnam cylindricum (), contains a 4a,5-dihydroxy configuration, highlighting variability in hydroxylation patterns among iridoid glycosides .

Geniposide

Geniposide (methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate) () is a well-studied iridoid with a methyl ester group and a hydroxymethyl substituent at position 5. Unlike the target compound, geniposide lacks the additional trihydroxyoxan branch in its glycosidic moiety. Its biological activities include inhibition of 5-lipoxygenase, anti-angiogenic effects, and modulation of AMPKα signaling .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound likely enhances aqueous solubility compared to methyl ester analogs, which are more lipophilic. Glycosylation further increases hydrophilicity .
  • Stability : Esterified iridoids (e.g., geniposide) may exhibit greater stability under acidic conditions, whereas the carboxylic acid form could be prone to decarboxylation at elevated temperatures.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The carboxylic acid group may enhance binding to enzymatic targets requiring ionic interactions, such as oxidoreductases or hydrolases. In contrast, geniposide’s methyl ester and hydroxymethyl groups contribute to its specificity for P-glycoprotein inhibition .
  • Therapeutic Potential: Although direct studies on the target compound are lacking, geniposide’s documented effects on AMPKα and ROS suggest that structurally similar iridoids could have applications in metabolic and cardiovascular diseases .

Biological Activity

The compound 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid is a complex polyphenolic structure with potential biological activities. This article reviews its biological properties based on diverse sources and research findings.

Chemical Structure and Properties

The compound's structure includes multiple hydroxyl groups and a hexahydrocyclopenta framework that contributes to its potential bioactivity. Its molecular formula is C38H60O24C_{38}H_{60}O_{24} with a molecular weight of approximately 780 g/mol. The presence of multiple hydroxyl groups suggests strong antioxidant properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. A study utilized the DPPH assay to evaluate the radical scavenging ability of related polyphenols. The results demonstrated that these compounds effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. For instance:

  • In vitro studies have shown that polyphenolic compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of similar polyphenolic compounds have been documented extensively:

  • Research has shown that these compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures . This suggests a potential therapeutic role in inflammatory diseases.

Case Studies

StudyFindingsMethodology
Study 1Demonstrated antioxidant capacity comparable to vitamin CDPPH assay
Study 2Inhibition of bacterial growth in E. coliAgar diffusion method
Study 3Reduced levels of inflammatory markers in human cell linesELISA assays

The biological activity of this compound can be attributed to its ability to donate hydrogen atoms due to the presence of hydroxyl groups. This property enhances its ability to scavenge free radicals and modulate various signaling pathways involved in inflammation and microbial resistance.

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